N-(2,3-Dihydroxypropyl)formamide
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Overview
Description
N-(2,3-Dihydroxypropyl)formamide: is an organic compound with the molecular formula C4H9NO3 It is a derivative of formamide, where the formamide group is substituted with a 2,3-dihydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Formylation: One common method for synthesizing N-(2,3-Dihydroxypropyl)formamide involves the direct formylation of 2,3-dihydroxypropylamine with formic acid.
Catalytic Methods: Another approach involves the use of catalysts such as sulfonated rice husk ash (RHA-SO3H) to promote the reaction between 2,3-dihydroxypropylamine and formic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,3-Dihydroxypropyl)formamide can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl compounds.
Reduction: The compound can also be reduced to form various amine derivatives.
Substitution: Substitution reactions involving the hydroxyl groups can lead to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Amine derivatives.
Substitution Products: Ethers and esters.
Scientific Research Applications
Chemistry: N-(2,3-Dihydroxypropyl)formamide is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. Its hydroxyl groups make it a versatile intermediate in the synthesis of complex natural products.
Medicine: this compound has shown potential as an anticancer agent. Ruthenium complexes with this compound have been studied for their ability to stabilize G-quadruplex DNA, inhibit telomerase activity, and induce tumor cell apoptosis .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a valuable intermediate in the manufacture of high-performance materials.
Mechanism of Action
The mechanism by which N-(2,3-Dihydroxypropyl)formamide exerts its effects involves its interaction with molecular targets such as DNA and enzymes. For example, in its anticancer applications, the compound forms complexes with ruthenium, which then stabilize G-quadruplex DNA structures. This stabilization inhibits telomerase activity, leading to cell senescence and apoptosis .
Comparison with Similar Compounds
Formamide: The parent compound, formamide, is a simpler molecule with a single formyl group.
Dimethylformamide (DMF): A derivative of formamide, DMF is widely used as a solvent in organic synthesis due to its high polarity and ability to dissolve a wide range of compounds.
Uniqueness: N-(2,3-Dihydroxypropyl)formamide is unique due to the presence of the 2,3-dihydroxypropyl group, which imparts additional reactivity and versatility. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
CAS No. |
75744-55-7 |
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Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
N-(2,3-dihydroxypropyl)formamide |
InChI |
InChI=1S/C4H9NO3/c6-2-4(8)1-5-3-7/h3-4,6,8H,1-2H2,(H,5,7) |
InChI Key |
BLWTXDTUYUHPEN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)NC=O |
Origin of Product |
United States |
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